4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes an amino group, a dimethoxy group, and a nitrophenyl group attached to a benzenesulfonamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the nitration of a dimethoxybenzene derivative followed by sulfonation and subsequent amination. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro or sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted, nitro-substituted, or sulfone-substituted benzenesulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kynurenine hydroxylase, an enzyme involved in the kynurenine pathway, which plays a role in neuroprotection during brain ischemia . By inhibiting this enzyme, the compound can reduce neuronal loss and protect against brain damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 4-Amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide include:
- 4-Amino-3,3’-dimethoxy-4’-nitrobiphenyl
- 4-Amino-N-(2,4-dimethoxyphenyl)benzenesulfonamide
- 4-(2,5-Dimethoxy-4-nitrophenyl)-2,6-dimethylmorpholine
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit kynurenine hydroxylase and its potential neuroprotective effects make it a compound of significant interest in medical research.
Eigenschaften
CAS-Nummer |
56948-07-3 |
---|---|
Molekularformel |
C14H15N3O6S |
Molekulargewicht |
353.35 g/mol |
IUPAC-Name |
4-amino-N-(4,5-dimethoxy-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H15N3O6S/c1-22-13-7-11(12(17(18)19)8-14(13)23-2)16-24(20,21)10-5-3-9(15)4-6-10/h3-8,16H,15H2,1-2H3 |
InChI-Schlüssel |
DQVYSKZAILWHMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.